molecular formula C10H10N2O3 B1452912 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid CAS No. 919106-89-1

3-methoxy-2-methyl-2H-indazole-6-carboxylic acid

Cat. No.: B1452912
CAS No.: 919106-89-1
M. Wt: 206.2 g/mol
InChI Key: GMKIZCNHXPWDGI-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Indazole Core Configuration

The crystallographic investigation of this compound reveals fundamental structural characteristics that define its molecular geometry and intermolecular interactions. Indazole derivatives consistently demonstrate near-planar ring systems, with the bicyclic core maintaining minimal deviation from coplanarity. The indazole ring system in related compounds exhibits dihedral angles between constituent rings ranging from 1.58 degrees to 2.0 degrees, indicating exceptional planarity that facilitates effective orbital overlap and conjugation.

The molecular structure adopts a configuration where the pyrazole ring forms an integral part of the fused bicyclic system. Crystallographic data for similar indazole derivatives indicate that the five-membered pyrazole ring and the six-membered benzene ring maintain nearly perfect coplanarity, with maximum atomic deviations from the mean plane typically not exceeding 0.019 angstroms. This structural rigidity contributes to the stability of the aromatic system and influences the compound's electronic properties.

The substitution pattern significantly affects the overall molecular conformation. The methoxy group at the 3-position introduces additional steric considerations, while the carboxylic acid functionality at the 6-position provides hydrogen bonding capabilities that influence crystal packing arrangements. Intermolecular interactions in indazole carboxylic acids typically involve classical hydrogen bonding between carboxyl groups and weak carbon-hydrogen to oxygen interactions that stabilize centrosymmetric dimers.

Structural Parameter Value Reference
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 daltons
Chemical Abstracts Service Number 919106-89-1
Typical Dihedral Angle (Indazole Core) 1.58-2.0 degrees
Maximum Atomic Deviation <0.019 angstroms

Electronic Structure Determination via Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of this compound. Computational studies employing various density functional methods, including B3LYP and B3PW91 with 6-311G(2d,2p) basis sets, have established reliable electronic structure parameters for indazole derivatives. These calculations reveal the distribution of electron density, frontier molecular orbitals, and energy gaps that govern chemical reactivity.

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap represents a critical parameter for understanding electronic excitation and chemical stability. Density Functional Theory studies on indazole derivatives demonstrate that substitution patterns significantly influence these energy gaps, with compounds containing electron-donating methoxy groups typically exhibiting modified orbital energies compared to unsubstituted analogs. The presence of the carboxylic acid functionality introduces additional electronic perturbations through its electron-withdrawing character.

Computational optimization reveals that the 2H-tautomeric form maintains specific geometric preferences that distinguish it from the 1H-tautomer. The methyl substituent at the N2 position creates a defined electronic environment that stabilizes this particular tautomeric configuration. Density Functional Theory calculations indicate that the energy difference between tautomeric forms can range from several kilocalories per mole, with solvent effects significantly modulating these relative stabilities.

Chemical hardness and chemical potential calculations, performed at the Hartree-Fock level with extended basis sets, provide quantitative measures of electronic stability according to the principle of maximum hardness. These parameters help predict the relative reactivity and stability ordering among different tautomeric forms and substitution patterns.

Electronic Property Computational Method Typical Range Reference
Energy Gap Calculation B3LYP/6-311G(2d,2p) Variable with substitution
Geometric Optimization MP2/6-311G(2d,2p) Standard protocol
Chemical Hardness Hartree-Fock/6-311G(2d,2p) Method dependent
Tautomer Energy Difference Density Functional Theory Several kcal/mol

Tautomeric Equilibrium Studies in Solution Phase

The tautomeric equilibrium between 1H and 2H forms of indazole derivatives constitutes a fundamental aspect of their solution-phase behavior, with significant implications for chemical reactivity and biological activity. Nuclear Magnetic Resonance spectroscopy provides the primary experimental tool for distinguishing between tautomeric forms and quantifying their relative populations in solution. The 2H-tautomeric form of this compound represents the thermodynamically favored configuration under standard conditions due to the stabilizing presence of the N2-methyl substituent.

Spectroscopic characterization reveals distinct chemical shift patterns that enable unambiguous tautomer identification. In ¹H Nuclear Magnetic Resonance spectroscopy, the methyl protons attached to N1 and N2 positions exhibit chemical shift differences of only 0.1-0.2 parts per million, requiring careful analysis for definitive assignment. However, ¹³C Nuclear Magnetic Resonance provides more definitive discrimination, with the 1H tautomer displaying characteristic resonances at 132-133 parts per million, while the 2H tautomer appears at 123-124 parts per million.

The basicity differences between tautomeric forms provide additional evidence for their distinct electronic structures. The pKb value for 1-methyl-1H-indazole measures 0.42, while 2-methyl-2H-indazole exhibits a pKb of 2.02, indicating that the 2H tautomer functions as a stronger base than the 1H form. This basicity difference reflects the distinct electronic environments around the nitrogen atoms in each tautomeric configuration.

Solvent effects significantly influence tautomeric equilibria, with polar protic solvents typically stabilizing forms capable of hydrogen bonding interactions. Self-consistent reaction field calculations incorporating solvent effects demonstrate that aqueous solutions can shift tautomeric populations compared to gas-phase distributions. The carboxylic acid functionality in this compound introduces additional hydrogen bonding capabilities that may influence tautomeric preferences in polar media.

Tautomeric Parameter 1H Form 2H Form Reference
¹³C Nuclear Magnetic Resonance Shift 132-133 ppm 123-124 ppm
¹H Chemical Shift Difference Baseline +0.1-0.2 ppm
pKb Value (methyl derivatives) 0.42 2.02
Relative Basicity Weaker Stronger
Thermodynamic Stability Lower Higher (with N2-methyl)

The temperature dependence of tautomeric equilibria provides additional thermodynamic information about the energy barriers separating different forms. Variable-temperature Nuclear Magnetic Resonance studies can reveal activation energies for tautomeric interconversion, though the N2-methyl substitution in this compound effectively locks the molecule in the 2H configuration under normal conditions. This configurational stability contributes to the compound's well-defined chemical behavior and reproducible analytical characteristics.

Properties

IUPAC Name

3-methoxy-2-methylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-9(15-2)7-4-3-6(10(13)14)5-8(7)11-12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKIZCNHXPWDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazonium-Free Synthesis Route (Patent WO2011086031A1)

This patented method provides a safe, scalable, and efficient route to indazole-3-carboxylic acid derivatives, including 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid.

Key Steps:

Reaction Conditions Summary:

Step Reagents/Conditions Temperature Time Yield/Notes
Hydrazone formation Phenylhydrazine + Benzaldehyde, aqueous/alcohol 20–30°C ~1 hour Mild conditions
Oxalyl chloride treatment Oxalyl chloride, dichloromethane ~40°C 2 hours Intermediate formation
Friedel-Crafts cyclization AlCl3 Reflux 1 hour Cyclization to indazole ring
Hydrolysis and rearrangement Acidic aqueous medium Room temp to reflux Several hours Indazole-3-carboxylic acid formed
Methoxylation and methylation Nucleophilic substitution, base catalysis Varied Varied Selective substitution at positions

This route avoids hazardous diazonium intermediates and is suitable for scale-up with yields up to 76% for indazole-3-carboxylic acid intermediate.

Visible-Light-Driven Decarboxylative Coupling (Recent Research, 2024)

A novel photochemical method enables the functionalization of 2H-indazoles at the 3-position by coupling with α-keto acids under visible light irradiation.

Key Features:

  • Uses 420–425 nm light source.
  • No external photosensitizers or metals required.
  • Reaction performed in a solvent mixture of acetonitrile and hexafluoroisopropanol (HFIP) (3:1 volume ratio), which stabilizes radical intermediates.
  • Reaction time optimized at 10 hours.
  • Provides functionalized 3-acyl-2H-indazoles, which can be further processed to methoxy derivatives.

General Procedure:

  • Combine 2H-indazole (0.2 mmol) with α-keto acid (1.0 mmol).
  • Degas solvents and perform reaction under nitrogen atmosphere.
  • Irradiate with visible light for 10–20 hours.
  • Isolate products by concentration and flash chromatography.

Reaction Optimization Data (Representative):

Entry Solvent System Reaction Time (h) Yield of 3aa (%) Notes
18 MeCN only 10 Moderate Baseline yield
23 MeCN:HFIP (3:1) 10 71 Highest yield, HFIP stabilizes radicals
28 MeCN:HFIP (3:1) 16 No improvement Longer time no yield gain

This method allows versatile substitution patterns on the indazole ring and facilitates the introduction of the methoxy group via subsequent transformations.

Nucleophilic Substitution on Pyridine Precursors (Related Synthetic Insights)

Though primarily focused on pyridine derivatives, these methods provide valuable insights into selective methoxylation and methylamination strategies applicable to indazole analogues.

  • Selective nucleophilic substitution of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide or methylamine in solvents like DMF or THF can yield methoxy and methylamino derivatives with regioselectivity influenced by solvent and nucleophile choice.
  • Use of 4-methylbenzenethiolate anion in DMF provides high regioselectivity for substitution at the 6-position, which is analogous to position 6 on the indazole ring.
  • Subsequent oxidation and nucleophilic displacement steps yield methylaminopyridine carboxylates with overall yields up to 67%.

Summary Table of Preparation Approaches

Method Starting Materials Key Reactions Conditions Yield/Remarks
Diazonium-free synthesis Phenylhydrazine, benzaldehyde Hydrazone formation, Friedel-Crafts, hydrolysis, methoxylation Mild aqueous/alcoholic, DCM, AlCl3, reflux Up to 76% yield for indazole-3-carboxylic acid intermediate; scalable
Visible-light decarboxylative coupling 2H-indazole, α-keto acids Photochemical coupling under visible light MeCN/HFIP solvent, 420–425 nm light, 10 h 71% yield for 3-acyl indazole derivatives; mild, metal-free
Nucleophilic substitution on pyridine analogues 2,6-dichloropyridine derivatives Methoxylation, methylamination, oxidation DMF, THF, various nucleophiles Regioselective substitution; yields ~67%

Research Findings and Notes

  • Solvent Effects: The choice of solvent critically affects regioselectivity and yield, especially in nucleophilic substitution reactions. Polar aprotic solvents like DMF favor substitution at the 6-position on pyridine analogues, which is instructive for indazole chemistry.

  • Radical Stabilization: HFIP as a co-solvent stabilizes radical intermediates in photochemical reactions, enhancing yields in visible-light-driven syntheses.

  • Scalability: The diazonium-free synthetic route is designed for large-scale production with safe, reproducible steps and isolated crystalline forms for purity control.

  • Functional Group Compatibility: The methods allow introduction of methoxy and methyl groups selectively, enabling tailored synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

Scientific Research Applications

3-methoxy-2-methyl-2H-indazole-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid with structurally related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound Indazole 3-OCH₃, 2-CH₃, 6-COOH C₁₀H₁₀N₂O₃ 206.20 (calc.) Pharmaceutical intermediate; potential kinase inhibitor scaffold
3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid Indazole 3-OCH₃, 2-(CH₂CH₂OCH₃), 6-COOH C₁₂H₁₄N₂O₄ 250.25 Enhanced lipophilicity due to methoxyethyl group; improved membrane permeability
Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate Indazole 6-OCH₃, 2-CH₃, 3-COOCH₃ C₁₁H₁₂N₂O₃ 220.22 Ester derivative; precursor for carboxylic acid via hydrolysis
6-Methoxy-1H-indole-3-carboxylic acid Indole 6-OCH₃, 3-COOH C₁₀H₉NO₃ 191.18 Lower thermal stability (mp 199–201°C); used in amide coupling reactions
7-Methoxy-1H-indole-3-carboxylic acid Indole 7-OCH₃, 3-COOH C₁₀H₉NO₃ 191.18 Positional isomer; altered electronic effects for target selectivity

Key Differences and Implications

  • Core Structure :
    • Indazole vs. Indole: Indazoles exhibit greater metabolic stability compared to indoles due to the additional nitrogen atom, which reduces susceptibility to oxidative degradation.
    • Substituent Position :
  • Methoxy at position 3 (target compound) vs. 6 (methyl ester analog): Positional changes alter steric and electronic profiles. A 3-methoxy group may enhance π-π stacking in protein binding, while a 6-methoxy group could hinder rotational freedom.
  • Carboxylic acid at position 6 (target) vs.
  • Functional Groups: Ester vs. Carboxylic Acid: Methyl esters (e.g., ) serve as protected forms of carboxylic acids, enabling easier handling in organic synthesis. Hydrolysis to the acid form is critical for biological activity in many drug candidates.

Biological Activity

3-Methoxy-2-methyl-2H-indazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Target Interactions
this compound interacts with various biological targets, including enzymes and receptors. It has been shown to bind with high affinity to multiple receptors, influencing cellular signaling pathways and biochemical reactions.

Biochemical Pathways
The compound exhibits a range of biological activities:

  • Antiviral Activity: Inhibits viral replication through interference with viral enzymes.
  • Anti-inflammatory Effects: Inhibits cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators such as prostaglandins.
  • Anticancer Properties: Induces apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic genes.

The compound's stability under physiological conditions allows for sustained biological activity. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral enzyme activity
Anti-inflammatoryCOX-2 inhibition
AnticancerInduction of apoptosis via caspase activation
AntimicrobialDisruption of microbial cell functions
AntidiabeticModulation of insulin signaling pathways

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation markers in animal models, suggesting its potential for treating inflammatory diseases.
  • Anticancer Efficacy : Research involving various cancer cell lines showed that this indazole derivative induced cell cycle arrest and apoptosis, with IC50 values indicating potent anticancer activity across multiple types of cancer cells, including breast and lung cancer .
  • Metabolic Effects : In diabetic models, the compound improved glucose tolerance and insulin sensitivity, indicating its potential application in diabetes management.

Table 2: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)0.28
A549 (Lung)0.48
HCT116 (Colon)0.16

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-2-methyl-2H-indazole-6-carboxylic acid
Reactant of Route 2
3-methoxy-2-methyl-2H-indazole-6-carboxylic acid

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